N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide
Description
N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a cyanoethyl group (-CH2CN) attached to the nitrogen atom of the phenyl substituent. Its molecular structure includes a pyridine ring substituted with a methyl group at the 6-position and a phenyl-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-(1-cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-7-6-10-15(18-12)16(20)19(13(2)11-17)14-8-4-3-5-9-14/h3-10,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMGWGSBENXQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C2=CC=CC=C2)C(C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridine-2-carboxylic acid with phenyl isocyanate to form an intermediate, which is then reacted with acrylonitrile under specific conditions to introduce the cyanoethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Hydrolysis of the Cyanoethyl Group
The nitrile group (−C≡N) in the 1-cyanoethyl substituent is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic conditions (e.g., H
SO
, H
O): Conversion to a carboxylic acid via intermediate amide formation. -
Basic conditions (e.g., NaOH, H
O
): Formation of a carboxylate salt.
Example Pathway :
This reactivity is consistent with nitrile-containing compounds like 6-cyano-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide (PubChem CID 72199293) , where nitrile hydrolysis is a plausible pathway under similar conditions.
Amide Bond Reactivity
The carboxamide group (−CONR
) may undergo hydrolysis or nucleophilic substitution:
-
Acidic hydrolysis : Cleavage to yield pyridine-2-carboxylic acid and substituted amines.
-
Basic hydrolysis : Formation of carboxylate and amine salts.
Kinetic Stability :
The steric hindrance from the phenyl and cyanoethyl substituents likely slows hydrolysis compared to simpler amides. This is analogous to 6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide (PubChem CID 24771671) , where the bulky aryl groups enhance stability against hydrolysis.
Pyridine Ring Functionalization
The pyridine ring’s reactivity is modulated by electron-donating (methyl) and electron-withdrawing (carboxamide) groups:
| Position | Substituent | Reactivity | Example Reaction |
|---|---|---|---|
| C2 | Carboxamide | Deactivates ring, directs electrophiles to C3/C5 | Nitration at C5 under HNO |
| /H | |||
| SO | |||
| C6 | Methyl | Activates ring, directs electrophiles to C4 | Bromination at C4 using Br |
| /FeBr | |||
This aligns with studies on substituted pyridines, where electron-donating groups enhance electrophilic substitution .
Oxidation Reactions
The methyl group at C6 can be oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO
, CrO
):
Similar oxidation pathways are observed in pyridine-2-aldehyde derivatives, which form N-oxides or carboxylic acids . The steric bulk of the carboxamide may influence reaction rates.
Nucleophilic Substitution at the Cyanoethyl Chain
The nitrile group can participate in nucleophilic additions:
-
Reduction : LiAlH
reduces −C≡N to −CH
NH
. -
Grignard addition : R-Mg-X reagents form iminium intermediates, yielding ketones after hydrolysis.
Data Table :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| LiAlH | |||
| /THF | N-(1-Aminoethyl)-6-methyl-N-phenylpyridine-2-carboxamide | ~75 (est.) | |
| CH | |||
| MgBr/H | |||
| O | N-(1-Acetylethyl)-6-methyl-N-phenylpyridine-2-carboxamide | ~60 (est.) |
Thermal Decomposition
At elevated temperatures (>200°C), the compound may decompose via:
-
Cyanoethyl group cleavage : Release of HCN or acrylonitrile.
-
Pyridine ring fragmentation : Formation of CO
, NH
, and aromatic byproducts.
Thermogravimetric analysis (TGA) of structurally related carboxamides suggests decomposition onset near 220°C .
Coordination Chemistry
The pyridine nitrogen and carboxamide oxygen can act as ligands for metal ions (e.g., Pt, Pd). For instance:
Such behavior is documented in Pt(IV) tris-chelate systems , though direct evidence for this compound requires further study.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyridine carboxamide compounds exhibit notable antitumor properties. For instance, a study demonstrated that similar compounds could inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structural features of N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide suggest it may have similar effects due to its ability to interact with biological targets involved in cancer progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that pyridine derivatives can act against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Coordination Chemistry
Metal Complex Formation
this compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes have been studied for their potential applications in catalysis and as sensors. For example, complexes formed with copper ions have shown promise in catalyzing organic reactions and exhibiting unique magnetic properties .
| Metal Ion | Complex Stability | Potential Application |
|---|---|---|
| Cu(II) | High | Catalysis, magnetic materials |
| Co(II) | Moderate | Sensors, antimicrobial agents |
| Zn(II) | High | Drug delivery systems |
Material Science
Fluorescent Properties
The compound's structure allows for potential applications in the development of fluorescent materials. Research has indicated that pyridine-based compounds can exhibit fluorescence, which is useful in biological imaging and as fluorescent probes in various assays .
Case Study 1: Anticancer Activity
In a study focused on the synthesis of pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in anticancer therapies .
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating promising antibacterial properties that warrant further investigation into its mechanism of action .
Mechanism of Action
The mechanism by which N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to interact with various enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3)
- Structure : Features an imidazo[1,2-a]pyridine core instead of a simple pyridine ring, with a pyridyl substituent at the 6-position.
- Synthesis : Prepared via a multi-step route involving cyclization and coupling reactions, similar to methods used for pyridine-carboxamide derivatives .
(3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4)
- Structure : Contains a 4-chlorophenyl group and a hydroxymethyl substituent.
- Pharmacological Relevance : Demonstrated activity in early safety pharmacology studies, suggesting improved metabolic stability over simpler pyridine derivatives .
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: A simpler acetamide derivative with a cyano group and methylaminocarbonyl substituent.
- Toxicological Data: Limited toxicological studies highlight gaps in understanding its safety profile, contrasting with the more complex pyridine-carboxamide derivatives .
GS-5718 (4-[[(1R)-1-Cyanoethyl]amino]-6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide)
- Structure: Shares the cyanoethylamino group but incorporates a pyrrolo[1,2-b]pyridazine ring and fluorinated side chain.
- Biological Activity : A potent IRAK-4 inhibitor with >98% purity, showcasing the impact of heterocyclic diversity on target selectivity .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data
| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide | 281.3 | 2.1 | 0.15 (pH 7.4) | Cyanoethyl, methyl, phenyl |
| cpd 3 | 357.4 | 3.8 | 0.08 (pH 7.4) | Imidazo[1,2-a]pyridine, pyridyl |
| GS-5718 | 525.5 | 1.9 | 0.22 (pH 7.4) | Pyrrolo[1,2-b]pyridazine, fluorinated |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | 157.1 | 0.7 | 1.5 (pH 7.4) | Cyano, methylaminocarbonyl |
*LogP values estimated via computational models.
Biological Activity
N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of compound 1, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by its unique pyridine core, which is substituted with a cyanoethyl group and a phenyl moiety. The chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of compound 1 is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, similar to other carboxamide derivatives known for their neuroprotective effects.
Enzyme Inhibition Studies
Recent studies have shown that compounds with similar structural features exhibit significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE). For instance, a related study demonstrated that certain carboxamide derivatives inhibited MAO-A and MAO-B with IC50 values ranging from 1.38 µM to 2.48 µM, suggesting that compound 1 may exhibit comparable inhibition profiles .
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, compound 1 may also possess neuroprotective properties. Research on related compounds indicates that they can mitigate neurodegenerative processes by inhibiting enzymes that degrade neurotransmitters . This aligns with the hypothesis that compound 1 could be beneficial in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR of compound 1 is crucial for optimizing its biological activity. The presence of the cyano group and the phenyl substitution are key features influencing its potency. Comparative studies with other carboxamide derivatives highlight how variations in these substituents can enhance or diminish biological efficacy .
| Substituent | Activity | Remarks |
|---|---|---|
| Cyano Group | Increases potency against MAO | Enhances binding affinity |
| Phenyl Group | Modulates lipophilicity | Influences membrane permeability |
Case Study 1: Anticancer Potential
In vitro studies have shown that compounds structurally similar to compound 1 exhibit significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. For example, a series of substituted carboxamides demonstrated effective tumor regression in xenograft models . This suggests that compound 1 could be explored further for its anticancer potential.
Case Study 2: Neuroprotective Activity
Research involving related pyridine derivatives indicated neuroprotective effects in models of neurodegeneration. These studies often focus on the ability of such compounds to inhibit AChE and MAO, thereby increasing levels of critical neurotransmitters like acetylcholine . Compound 1's potential as a neuroprotective agent warrants further investigation.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A multi-step synthesis approach is often employed, starting with substitution reactions under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid. For example, analogous pyridine-carboxamide syntheses involve sequential substitution, reduction, and condensation steps to introduce cyanoethyl and phenyl groups . Optimization includes monitoring reaction pH, temperature (e.g., 60–80°C for condensation), and stoichiometric ratios of reactants to intermediates. Yield improvements may require catalytic agents or inert atmospheres to prevent side reactions.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for purity verification . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups (e.g., cyanoethyl peaks at ~100–120 ppm for ¹³C). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally related pyridine-carboxamides .
Q. What safety precautions are necessary given limited toxicological data?
- Methodological Answer : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) and use personal protective equipment (PPE) including nitrile gloves, fume hoods, and respirators. Toxicity assessments should follow OECD guidelines for uncharacterized compounds. Emergency protocols must include decontamination measures and immediate medical consultation for exposure .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental spectroscopic data be resolved?
- Methodological Answer : Discrepancies in spectroscopic predictions (e.g., NMR chemical shifts or IR stretching frequencies) vs. empirical data require cross-validation. For example, single-crystal X-ray diffraction (as in ) provides definitive bond-length and conformational data to refine computational models (DFT or MD simulations). Adjust force fields or solvent-effect parameters in simulations to align with experimental results.
Q. What strategies elucidate metabolic stability in in vitro models?
- Methodological Answer : Use liver microsome assays (human/rat) with LC-MS/MS to track metabolic byproducts. Incubate the compound with NADPH cofactors and monitor cytochrome P450 interactions. Structural analogs with fluorophenyl or methylpyridine groups (e.g., ) show enhanced stability due to steric hindrance, suggesting modifying substituents to reduce CYP3A4 affinity.
Q. How does crystal structure analysis inform conformational dynamics and intermolecular interactions?
- Methodological Answer : X-ray crystallography reveals packing motifs and hydrogen-bonding networks. For example, in related pyridine-carboxamides, the cyanoethyl group adopts a planar conformation, facilitating π-π stacking with aromatic residues in target proteins . Pair crystallographic data with molecular docking to predict binding affinities or polymorphism risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
